molecular formula C20H20N2O4S B2364065 N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide CAS No. 2034398-11-1

N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B2364065
CAS No.: 2034398-11-1
M. Wt: 384.45
InChI Key: MPMMCCMWDALYRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a synthetic oxalamide derivative featuring a hybrid heterocyclic backbone. The molecule incorporates furan (oxygen-containing heterocycle) and thiophene (sulfur-containing heterocycle) moieties, linked via a hydroxy-substituted ethyl bridge, and terminates with a phenylethyl group. However, direct toxicological or metabolic data for this compound are absent in the provided evidence, necessitating comparisons with structurally analogous oxalamides.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-N'-(1-phenylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-14(15-6-3-2-4-7-15)22-19(24)18(23)21-13-20(25,16-9-11-27-12-16)17-8-5-10-26-17/h2-12,14,25H,13H2,1H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMMCCMWDALYRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxalyl Chloride-Mediated Coupling

The most direct route involves reacting oxalyl chloride with the primary amines 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylamine and 1-phenylethylamine. This method, adapted from industrial-scale oxalamide syntheses, proceeds via a two-step mechanism:

  • Activation of Oxalyl Chloride :
    Oxalyl chloride reacts with the first amine to form an intermediate oxalyl monoamide chloride.
    $$
    \text{ClCO-COCl} + \text{R-NH}_2 \rightarrow \text{R-NH-CO-COCl} + \text{HCl}
    $$
    The reaction is typically conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions.

  • Coupling with the Second Amine :
    The intermediate reacts with 1-phenylethylamine in the presence of a base (e.g., triethylamine) to yield the target oxalamide:
    $$
    \text{R-NH-CO-COCl} + \text{R'-NH}_2 \rightarrow \text{R-NH-CO-CO-NH-R'} + \text{HCl}
    $$
    Yields range from 85–92% when using high-purity amines and stoichiometric base.

Optimization Data :

Parameter Optimal Condition Yield Impact
Temperature 0–5°C (Step 1); 25°C (Step 2) >90% yield below 10°C
Solvent Dichloromethane Minimizes hydrolysis
Base Triethylamine (2.2 eq) Neutralizes HCl, drives reaction

Ruthenium-Catalyzed Dehydrogenative Coupling

A sustainable alternative employs ruthenium pincer complexes to catalyze the coupling of ethylene glycol with amines, producing oxalamides and H$$_2$$. For the target compound, this method requires pre-formed amines:

  • Reaction Setup :

    • Catalyst: Ru-PNNH complex (1 mol%)
    • Solvent: Toluene/dimethoxyethane (1:1)
    • Temperature: 135°C (closed system)
    • Substrates: Ethylene glycol, 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylamine, 1-phenylethylamine
  • Mechanism :

    • Ethylene glycol undergoes dehydrogenation to glyoxal.
    • Sequential coupling with amines forms the oxalamide via α-hydroxyamide intermediates:
      $$
      \text{HOCH}2\text{CH}2\text{OH} \rightarrow \text{OCH}_2\text{CHO} \rightarrow \text{R-NH-CO-CH(OH)-NH-R'}
      $$
      Final dehydration yields the oxalamide.

Performance Metrics :

Amine Pairing Yield (%) Reaction Time (h)
Target compound 78 24
Benzylamine derivatives 66–96 18–36

Diethyl Oxalate Aminolysis

This method avoids toxic oxalyl chloride by using diethyl oxalate as the oxalate source:

  • Stepwise Aminolysis :

    • Diethyl oxalate reacts with 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylamine in ethanol at 0°C, forming a monoethyl oxamate intermediate.
    • Subsequent reaction with 1-phenylethylamine at 25°C completes the oxalamide synthesis.
  • Key Data :

    • Yield: 89–91% after recrystallization
    • Byproduct: Ethanol (easily removed via distillation)

Reaction Table :

Amine Solvent Temperature Yield (%)
2-(Furan/thiophene)ethylamine Ethanol 0°C → 25°C 89
1-Phenylethylamine Ethanol 25°C 91

Industrial-Scale Production

For bulk synthesis, continuous flow reactors enhance efficiency:

  • Process Design :

    • Reactor Type : Tubular flow reactor with static mixers
    • Residence Time : 30 minutes
    • Conditions : 50°C, 10 bar pressure
  • Advantages :

    • 94.2% yield achieved with titanium-based catalysts
    • Automated purification via inline crystallization

Challenges and Solutions

  • Steric Hindrance : Bulky substituents reduce reaction rates.
    • Mitigation : Use polar aprotic solvents (e.g., DMF) to improve solubility.
  • Hydroxyl Group Stability : The β-hydroxy group may dehydrate under acidic conditions.
    • Mitigation : Conduct reactions at neutral pH with mild bases.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or ligand in biochemical assays to investigate biological processes.

    Medicine: The compound has potential therapeutic applications, such as acting as a drug candidate for treating specific diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

The following table summarizes key oxalamide derivatives and their properties, as referenced in the evidence:

Compound Name Key Substituents Applications/Findings Metabolism/Toxicity
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-dimethoxybenzyl, pyridin-2-yl Umami flavor enhancer; approved for use in sauces, snacks. Rapid metabolism in rat hepatocytes; no amide hydrolysis products observed.
GMC-1 to GMC-5 Isoindolin-2-yl + substituted phenyl (e.g., bromo, chloro, methoxy) Antimicrobial activity tested in vitro; varying efficacy based on substituent electronegativity. No direct metabolic data; recrystallized using THF, suggesting moderate polarity.
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide 2-methoxy-4-methylbenzyl, pyridin-2-yl Flavoring agent; structurally related to S334. Shared NOEL (100 mg/kg/day) with analogs; oxidized side chains and glucuronidation.
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-...)oxalamide Chloro-trifluoromethylphenyl, fluoro-pyridinyl Anticancer activity (regorafenib analog); high melting point (260–262°C). No metabolic data; trifluoromethyl group may enhance metabolic stability.

Structural and Functional Insights

Heterocyclic Influence :

  • The target compound’s furan and thiophene groups introduce π-electron-rich systems distinct from the dimethoxybenzyl (S336) or phenyl (GMC series) substituents. This may alter receptor binding (e.g., hTAS1R1/hTAS1R3 umami receptors) or antimicrobial interactions due to differing electronic profiles .
  • The hydroxy group in the ethyl bridge could enhance solubility compared to methoxy or halogenated analogs, though this may also increase susceptibility to oxidative metabolism .

Metabolic Pathways: S336 and related oxalamides undergo rapid hepatic metabolism without amide bond cleavage, suggesting that the oxalamide core is resistant to hydrolysis .

Toxicological Gaps: While S336 and its analogs exhibit NOELs of 8–100 mg/kg/day , the novel heterocycles in the target compound lack toxicological evaluation. Thiophene derivatives, such as thiophene fentanyl, are noted for understudied toxicology , warranting caution.

Biological Activity

N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound notable for its unique structural features, including a furan ring, a thiophene ring, and an oxalamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O4SC_{19}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 402.48 g/mol. The presence of hydroxyl, amide, and aromatic rings contributes to its diverse reactivity and potential biological applications.

PropertyValue
Molecular FormulaC19H18N2O4S
Molecular Weight402.48 g/mol
Functional GroupsHydroxyl, Amide, Aromatic
Structural FeaturesFuran Ring, Thiophene Ring

Antimicrobial Properties

Research indicates that compounds containing furan and thiophene rings often exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiophene can inhibit bacterial growth, suggesting that this compound may possess similar properties. The mechanism of action is believed to involve disruption of bacterial cell walls or interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is attributed to the presence of the thiophene and furan moieties, which are known to modulate inflammatory pathways. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play crucial roles in inflammatory responses.

Anticancer Activity

Emerging evidence suggests that this compound may exhibit anticancer properties. Compounds with furan and thiophene rings have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific pathways involved are still under investigation but may include the modulation of signaling pathways related to cell proliferation and survival.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Evaluation : A study demonstrated that thiophene derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study suggested that the introduction of furan rings could enhance this activity due to increased electron density and reactivity.
  • Anti-inflammatory Mechanisms : Research on similar oxalamide compounds indicated their effectiveness in reducing inflammation in animal models by inhibiting COX enzymes. These findings support the hypothesis that this compound may similarly modulate inflammatory responses .
  • Anticancer Studies : In vitro studies on related compounds have shown promising results in inducing apoptosis in various cancer cell lines. The mechanisms involved include the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of Intermediates : Synthesis begins with the formation of furan and thiophene derivatives.
  • Coupling Reaction : The intermediates are then coupled with oxalamide under controlled conditions using catalysts like palladium or organolithium reagents.
  • Purification : Advanced purification techniques such as chromatography are employed to achieve high purity levels necessary for biological testing.

Q & A

Basic: What are the established synthetic routes for this compound, and what critical parameters influence yield and purity?

The synthesis typically involves a multi-step sequence starting with condensation of furan-2-yl and thiophen-3-yl precursors, followed by oxalamide coupling with 1-phenylethylamine. Critical parameters include:

  • Temperature control (0–5°C for amine activation, 25–40°C for coupling) to minimize side reactions.
  • Solvent selection (e.g., dichloromethane or THF) to stabilize intermediates.
  • Purification methods like column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Advanced: How can the synthetic protocol be optimized for scalability while maintaining stereochemical integrity?

  • Kinetic vs. thermodynamic control : Use low temperatures (-10°C) and bulky bases (e.g., LDA) to preserve stereochemistry during hydroxy-ethyl formation.
  • Catalyst screening : Test Pd-catalyzed coupling for the oxalamide bond to reduce reaction time.
  • In-line analytics : Implement FTIR or HPLC-MS to monitor intermediates in real-time, reducing batch failures .

Basic: What spectroscopic methods are recommended for structural validation?

  • NMR : ¹H/¹³C NMR to confirm furan/thiophene proton environments and oxalamide carbonyl signals (δ ~160–170 ppm).
  • IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1650–1700 cm⁻¹ (C=O).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and rule out dimerization .

Advanced: How should conflicting reports about biological activity (e.g., antimicrobial vs. anticancer efficacy) be resolved?

  • Dose-response profiling : Test across multiple cell lines (e.g., MCF-7, HeLa) and bacterial strains (Gram+/Gram-) with IC₅₀/EC₅₀ calculations.
  • Target engagement assays : Use SPR or ITC to measure binding affinity for suspected targets (e.g., kinase domains or membrane receptors).
  • Metabolomic profiling : Identify off-target effects via LC-MS-based metabolomics in treated vs. control cells .

Basic: What initial biological screening assays are suitable for this compound?

  • Cytotoxicity : MTT assay in cancer/normal cell lines.
  • Antimicrobial : Broth microdilution (CLSI guidelines) against ESKAPE pathogens.
  • Anti-inflammatory : COX-2 inhibition ELISA or NF-κB luciferase reporter assays .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

  • Substituent variation : Replace thiophen-3-yl with selenophene or pyridine to modulate electron density.
  • Hydroxy group modification : Compare acetylated vs. methylated derivatives for metabolic stability.
  • Pharmacophore mapping : Use docking studies (AutoDock Vina) to identify critical H-bond donors/acceptors .

Basic: What analytical techniques ensure batch-to-batch consistency?

  • HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (retention time ~8–10 min).
  • TGA/DSC : Monitor decomposition profiles (expected melting point: 180–185°C).
  • Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Advanced: What strategies mitigate oxidative degradation during storage?

  • Lyophilization : Store as a lyophilized powder under argon at -80°C.
  • Excipient screening : Add antioxidants (e.g., BHT) or cyclodextrins to aqueous formulations.
  • Forced degradation studies : Expose to H₂O₂/UV light and track degradation via UPLC-PDA .

Basic: What computational tools predict physicochemical properties?

  • LogP : Use MarvinSketch or ACD/Labs for partition coefficient estimation (~3.2).
  • pKa : SPARC calculator predicts oxalamide NH deprotonation (pKa ~9.5).
  • Solubility : QSPR models in MOE or Schrödinger .

Advanced: How can in silico modeling prioritize derivatives for synthesis?

  • ADMET prediction : SwissADME or pkCSM to filter compounds with poor bioavailability.
  • MD simulations : GROMACS for assessing target binding stability over 100 ns.
  • Free-energy perturbation : Calculate ΔΔG for binding affinity changes upon substitution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.